FP Receptor Potency Deficit: PGF2-1-Ethanolamide Is ~100‑Fold Weaker than PGF2α at Recombinant FP Receptors
In HEK‑293 cells stably expressing the recombinant feline FP receptor, prostamide F2α elicited Ca²⁺ signaling with an EC₅₀ of 1458 nM, whereas PGF2α and 17‑phenyl PGF2α were approximately 100‑fold more potent (estimated EC₅₀ ~14.6 nM) [1]. Comparable results were obtained with the human recombinant FP receptor, confirming that PGF2‑1‑ethanolamide is essentially inactive at FP receptors in the concentration range where PGF2α is fully efficacious [1]. Radioligand competition binding against ³H‑17‑phenyl PGF2α at both feline and human FP receptors further demonstrated negligible affinity of PGF2‑1‑ethanolamide [2].
| Evidence Dimension | FP receptor functional potency (Ca²⁺ mobilization, EC₅₀) |
|---|---|
| Target Compound Data | EC₅₀ = 1458 nM (feline FP receptor); similar at human FP receptor |
| Comparator Or Baseline | PGF2α EC₅₀ ≈ 14.6 nM (feline FP receptor); 17‑phenyl PGF2α ≈ 14.6 nM |
| Quantified Difference | ~100‑fold lower potency at FP receptor |
| Conditions | HEK‑293 cells stably transfected with recombinant feline or human FP receptor; Ca²⁺ signaling assay. |
Why This Matters
For researchers requiring prostamide‑specific signaling without FP receptor cross‑activation, PGF2‑1‑ethanolamide provides a clean pharmacological tool that cannot be replaced by PGF2α or FP‑selective agonists.
- [1] Woodward DF, Chen J, Krauss AH-P, Yang W, Burk RM, Andrews SW, Garst ME, Wheeler LA. Prostamide F2α pharmacological characterization of a novel, naturally occurring substance. FASEB J. 2001;15(4):A235. Abstract 237.5. View Source
- [2] US Patent 6,395,787 (Allergan, Inc.). Ocular hypotensive lipids. Issued May 28, 2002. Figures 8–12. View Source
